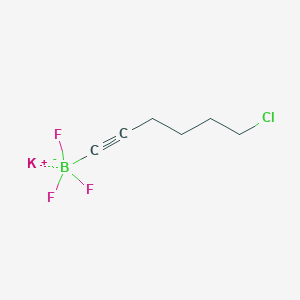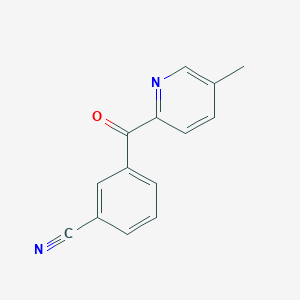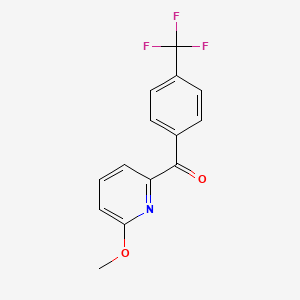
3-Brom-5-Fluor-N-methylbenzamid
Übersicht
Beschreibung
3-Bromo-5-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H7BrFNO . It is a derivative of N-Methylbenzamide, which is a potent PDE10A inhibitor . PDE10A is a phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-fluoro-N-methylbenzamide is1S/C8H7BrFNO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
The molecular weight of 3-Bromo-5-fluoro-N-methylbenzamide is 232.05 . Further physical and chemical properties are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Pharmakologische Forschung
3-Brom-5-Fluor-N-methylbenzamid hat aufgrund seiner strukturellen Ähnlichkeit zu anderen Benzamid-Derivaten, die als Enzyminhibitoren bekannt sind, potenzielle Anwendungen in der Pharmakologie . Seine einzigartige halogenierte aromatische Struktur könnte genutzt werden, um Wechselwirkungen mit verschiedenen biologischen Zielmolekülen zu untersuchen, was möglicherweise zur Entwicklung neuer Therapeutika führt.
Chemische Synthese
In der synthetischen Chemie kann this compound als Baustein für komplexe Moleküle dienen. Es kann verschiedenen chemischen Reaktionen wie nukleophiler Substitution oder Kupplungsreaktionen unterzogen werden, um vielfältige chemische Entitäten für die weitere Forschung zu erzeugen .
Umweltstudien
Die Umweltbelastung durch halogenierte Verbindungen ist ein bedeutendes Forschungsgebiet. Untersuchungen zum Abbau, zur Bioakkumulation und zu den ökologischen Auswirkungen von this compound können Erkenntnisse für ein sichereres chemisches Design und die Bewertung von Umweltrisiken liefern .
Industrielle Anwendungen
Obwohl spezifische industrielle Anwendungen für this compound nicht gut dokumentiert sind, werden verwandte Benzamidverbindungen in verschiedenen Industrien eingesetzt, von Agrochemikalien bis hin zu Farbstoffen. Die Erforschung seiner einzigartigen Eigenschaften könnte neue industrielle Anwendungen eröffnen .
Medizinische Forschung
Aufgrund seiner strukturellen Merkmale kann this compound auf seine potenziellen medizinischen Anwendungen untersucht werden. Es könnte bei der Entwicklung von diagnostischen Mitteln oder als Vorläufer für radiomarkierte Verbindungen verwendet werden, die in der Bildgebung eingesetzt werden .
Sicherheit und Vorschriften
Das Verständnis des Sicherheitsprofils und der regulatorischen Anforderungen von this compound ist für seine Handhabung und Anwendung in verschiedenen Bereichen von entscheidender Bedeutung. Forschungen zu seinen toxikologischen Eigenschaften und zur Einhaltung von Sicherheitsstandards sind für eine verantwortungsvolle Anwendung unerlässlich .
Safety and Hazards
Wirkmechanismus
Target of Action
A structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a , a phosphodiesterase that is abundant only in brain tissue .
Mode of Action
It’s worth noting that benzylic compounds typically undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
If it acts similarly to n-methylbenzamide, it may inhibit pde10a, potentially affecting cyclic nucleotide signaling in brain tissue .
Biochemische Analyse
Biochemical Properties
3-Bromo-5-fluoro-N-methylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly found in brain tissue . This interaction suggests that 3-Bromo-5-fluoro-N-methylbenzamide may influence neurological processes by modulating the activity of PDE10A.
Cellular Effects
The effects of 3-Bromo-5-fluoro-N-methylbenzamide on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PDE10A can lead to altered levels of cyclic nucleotides, which are crucial secondary messengers in cell signaling pathways . This can result in changes in gene expression and metabolic processes within the cell.
Molecular Mechanism
At the molecular level, 3-Bromo-5-fluoro-N-methylbenzamide exerts its effects through specific binding interactions with biomolecules. Its inhibition of PDE10A involves binding to the enzyme’s active site, preventing the breakdown of cyclic nucleotides . This inhibition can lead to increased levels of these molecules, thereby affecting various cellular processes. Additionally, 3-Bromo-5-fluoro-N-methylbenzamide may interact with other proteins and enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Bromo-5-fluoro-N-methylbenzamide over time are crucial factors in laboratory settings. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 3-Bromo-5-fluoro-N-methylbenzamide in in vitro and in vivo studies has demonstrated sustained effects on cellular function, particularly in the modulation of PDE10A activity.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-fluoro-N-methylbenzamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits PDE10A without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications of 3-Bromo-5-fluoro-N-methylbenzamide.
Metabolic Pathways
3-Bromo-5-fluoro-N-methylbenzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may lead to the formation of active or inactive metabolites, which can further influence its biological effects. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 3-Bromo-5-fluoro-N-methylbenzamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, its interaction with PDE10A suggests a preferential distribution in brain tissue, where the enzyme is predominantly expressed .
Subcellular Localization
The subcellular localization of 3-Bromo-5-fluoro-N-methylbenzamide is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-bromo-5-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXPPMBGUNIXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


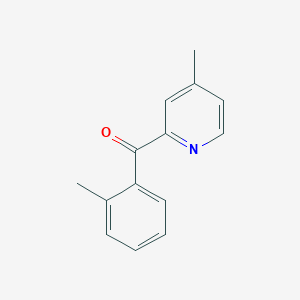
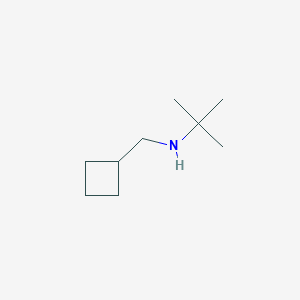
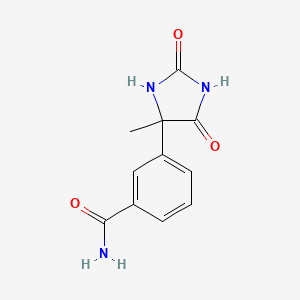
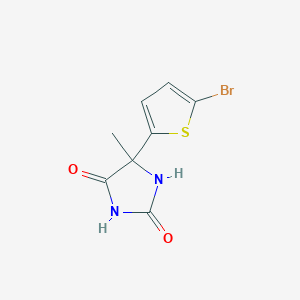
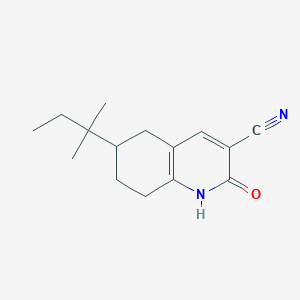
![1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B1463299.png)





